Vinorelbine tartrate
Description
Vinorelbine tartrate is a semisynthetic vinca alkaloid derived from the precursor compounds catharanthine and vindoline. It belongs to the class of microtubule-targeting agents, specifically inhibiting tubulin polymerization during mitosis, leading to cell cycle arrest and apoptosis . Approved by the U.S. FDA in 1994 for advanced non-small cell lung cancer (NSCLC), it has since demonstrated efficacy in metastatic breast cancer, head and neck cancer, and Hodgkin’s lymphoma . Its structural uniqueness as a 5’-nor vinca alkaloid contributes to distinct pharmacokinetic and pharmacodynamic properties compared to earlier vinca derivatives like vincristine and vinblastine . Clinical studies report response rates of 17–44% in breast cancer, with enhanced efficacy in combination therapies .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILBMBUYJCWATM-UDRBCWGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N4O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125317-39-7 | |
| Record name | Vinorelbine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is primarily utilized in oncology for its potent antitumor properties. It exerts its biological activity primarily through the disruption of microtubule dynamics during cell division, leading to cell cycle arrest and apoptosis in cancer cells. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Vinorelbine functions as a mitotic spindle poison , which interferes with the polymerization of tubulin, a protein that is essential for the formation of microtubules during mitosis. The binding of vinorelbine to tubulin prevents the normal assembly of microtubules, causing cell cycle arrest at the G2/M phase. Key aspects of its mechanism include:
- Inhibition of Mitosis : Vinorelbine binds specifically to the β-tubulin subunit, disrupting microtubule dynamics and halting cell division .
- Induction of Apoptosis : The disarray in microtubule structure leads to the activation of tumor suppressor genes such as p53 and influences various signaling pathways (e.g., p21 WAF1/CIP1 and Ras/Raf), ultimately promoting apoptotic processes by inactivating anti-apoptotic proteins like Bcl2 .
- Metabolic Interference : Vinorelbine may also affect amino acid metabolism, cyclic AMP levels, and nucleic acid synthesis, contributing to its overall cytotoxicity .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive distribution:
- Absorption : Peak serum concentrations are typically reached within 2 hours post-administration.
- Distribution : The volume of distribution ranges from 25.4 to 40.1 L/kg, indicating significant extravascular distribution, especially in the liver and kidneys .
- Protein Binding : Approximately 80-90% of vinorelbine is bound to plasma proteins, including alpha 1-acid glycoprotein and albumin.
- Metabolism : Vinorelbine undergoes hepatic metabolism with deacetylvinorelbine identified as a primary active metabolite .
Clinical Efficacy
This compound has demonstrated efficacy in various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. Below are key findings from clinical studies:
Case Study 1: Non-Small Cell Lung Cancer
A study involving patients with advanced NSCLC treated with vinorelbine revealed a median survival rate improvement compared to standard therapies. Patients receiving vinorelbine in combination with cisplatin showed a response rate exceeding 60%, highlighting its role as a first-line treatment option .
Case Study 2: Rhabdomyosarcoma
In a clinical trial assessing vinorelbine's efficacy against rhabdomyosarcoma, patients exhibited marked improvements in tumor response rates when vinorelbine was administered alongside other chemotherapeutic agents like cyclophosphamide .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Vinorelbine exerts its antitumor effects by inhibiting mitosis through interference with tubulin polymerization. This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest during metaphase, ultimately resulting in apoptosis of cancer cells .
Chemical Structure
Vinorelbine is derived from the periwinkle plant and modified to enhance its pharmacological properties. Its structure consists of two key components: vindoline and catharanthine, which contribute to its unique therapeutic profile .
Clinical Applications
This compound is indicated for the treatment of several malignancies:
- Non-Small Cell Lung Cancer (NSCLC) : Approved for both monotherapy and combination therapy with cisplatin for advanced stages .
- Breast Cancer : Used in patients who have previously been treated with anthracyclines or taxanes, particularly in HER2-positive cases resistant to trastuzumab .
- Hodgkin Lymphoma : Administered in combination with other chemotherapeutic agents for relapsed or refractory cases .
- Rhabdomyosarcoma : Investigated in clinical trials as part of combination regimens with cyclophosphamide and monoclonal antibodies like bevacizumab .
- Other Cancers : Includes applications in metastatic breast cancer, ovarian cancer, and squamous cell head and neck cancer .
Table 1: Summary of Clinical Trials Involving this compound
Case Study: Acute Respiratory Failure
A notable case involved a 65-year-old male patient with NSCLC who developed acute respiratory failure shortly after receiving vinorelbine. This incident highlights the importance of monitoring patients closely during initial administration due to potential severe side effects, despite respiratory symptoms being rare overall .
Side Effects and Management
While vinorelbine is effective, it is associated with various side effects that necessitate careful management:
- Hematologic Toxicity : Neutropenia and leukopenia are common, requiring monitoring and potential dose adjustments.
- Gastrointestinal Effects : Nausea, vomiting, and constipation may occur.
- Respiratory Complications : Although rare, acute respiratory issues can arise post-infusion, necessitating immediate intervention .
Chemical Reactions Analysis
Structural Features Governing Reactivity
Vinorelbine tartrate’s chemical structure includes a modified catharanthine unit, distinguishing it from other vinca alkaloids. Key structural and reactivity features include:
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Catharanthine Ring Modification : The eight-membered catharanthine ring undergoes opening during tubulin binding, forming a covalent and reversible bond with β-tubulin subunits. This modification reduces neurotoxicity compared to vincristine and vinblastine by preferentially targeting mitotic microtubules over axonal ones .
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Tubulin Binding Mechanism : The interaction involves reversible binding at the vinblastine-binding site, inhibiting microtubule polymerization. This occurs at lower concentrations (IC₅₀: 1–50 nM) compared to axonal microtubule disruption (40 µM) .
Table 1: Structural Modifications Influencing Reactivity
| Feature | This compound | Other Vinca Alkaloids |
|---|---|---|
| Catharanthine Unit | 8-membered ring with reversible covalent bond | 9-membered ring (e.g., vincristine) |
| Tubulin Binding Affinity | Preferential mitotic spindle binding | Broader neural tissue binding |
| Neurotoxicity Potential | Lower (20:1 selectivity) | Higher |
Metabolic Pathways
This compound undergoes hepatic metabolism, producing two primary metabolites:
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Deacetylvinorelbine : Formed via hydrolysis, this metabolite retains antitumor activity similar to the parent compound .
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Vinorelbine N-oxide : Generated through oxidation, this metabolite exhibits reduced pharmacological activity .
Table 2: Metabolic Profile of this compound
| Metabolite | Pathway | Enzymatic System | Activity |
|---|---|---|---|
| Deacetylvinorelbine | Hydrolysis | Esterases | Antitumor (equipotent) |
| Vinorelbine N-oxide | Oxidation | CYP450 isoforms | Low activity |
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Elimination : 33–80% of the dose is excreted in feces via biliary pathways, with 16–30% renally excreted .
Stability and Degradation
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Thermal Sensitivity : this compound degrades at elevated temperatures, necessitating storage at 2–8°C. Degradation products include 20'-hydroxyvinorelbine and vinorelbine 6'-oxide .
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pH-Dependent Stability : The compound remains stable in acidic solutions (pH ~3.5) but undergoes hydrolysis in alkaline conditions .
Table 3: Stability Under Different Conditions
| Condition | Stability Outcome | Clinical Relevance |
|---|---|---|
| Temperature >25°C | Degradation to oxides | Requires cold chain storage |
| pH >5.5 | Hydrolysis | Incompatible with alkaline solutions |
Biochemical Interactions
Vinorelbine’s disruption of microtubule dynamics triggers apoptosis via:
Comparison with Similar Compounds
Mechanism of Action and Microtubule Targeting
Vinorelbine binds to tubulin at the (+) end of microtubules, preventing polymerization and destabilizing the mitotic spindle. This contrasts with taxanes (e.g., paclitaxel), which stabilize microtubules and inhibit depolymerization. Despite overlapping targets, preclinical studies show synergistic effects when vinorelbine is combined with paclitaxel. In murine P388 leukemia models, the combination increased 60-day cure rates to >80% compared to negligible single-agent outcomes . This synergy is attributed to differential binding sites and reduced toxicity overlap at optimized doses .
Table 1: Mechanism Comparison of Microtubule Inhibitors
| Compound | Class | Target Site | Primary Effect |
|---|---|---|---|
| Vinorelbine | Vinca alkaloid | (+) end of microtubules | Inhibits polymerization |
| Paclitaxel | Taxane | β-tubulin subunit | Stabilizes microtubules |
| Vincristine | Vinca alkaloid | Tubulin dimer interface | Inhibits polymerization |
Clinical Efficacy in Oncology
- Breast Cancer: In anthracycline-refractory advanced breast cancer, vinorelbine achieved second-line response rates of 17–36%, surpassing melphalan (an alkylating agent) in randomized trials. First-line vinorelbine combinations (e.g., with cisplatin) yielded response rates >50% .
- NSCLC: As a single agent, vinorelbine demonstrated 30% response rates, comparable to combination therapies but with lower toxicity .
Table 2: Clinical Response Rates in Metastatic Breast Cancer
| Therapy | Line of Treatment | Response Rate (%) |
|---|---|---|
| Vinorelbine (single) | Second-line | 17–36 |
| Vinorelbine (combo) | First-line | 40–44 |
| Melphalan | Second-line | <17* |
Toxicity and Side Effect Profiles
Vinorelbine exhibits a milder toxicity profile compared to other vinca alkaloids. Key adverse effects include leukopenia (grade 3/4 in 10–20% of patients), venous irritation (reducible via 6–10-minute infusions ), and mild neuropathy. In contrast, paclitaxel causes severe neuropathy and hypersensitivity reactions, while melphalan induces myelosuppression and gastrointestinal toxicity .
Table 3: Toxicity Comparison
| Toxicity | Vinorelbine | Paclitaxel | Melphalan |
|---|---|---|---|
| Myelosuppression | Moderate | Low | Severe |
| Neuropathy | Mild | Severe | None |
| Venous Irritation | Moderate* | Low | Not reported |
*Reduced with shorter infusion time .
Novel Formulations and Drug Delivery Systems
Liposomal encapsulation and nanoparticle delivery systems enhance vinorelbine’s therapeutic index. Liposomal vinorelbine demonstrated 95% encapsulation efficiency, sustained release, and superior tumor inhibition in HT-29 colon cancer models compared to free drug . Magnetic nanoparticles (PDA/Fe3O4) further improve tumor targeting and reduce systemic toxicity . These formulations address limitations of traditional administration, such as rapid clearance and vesicant properties .
Table 4: Formulation Comparisons
| Formulation | Advantages | Challenges |
|---|---|---|
| Standard Injection | Rapid delivery | Venous irritation, short half-life |
| Liposomal | High tumor penetration, low toxicity | Complex manufacturing |
| Magnetic Nanoparticles | Targeted delivery | Preclinical stage |
Preparation Methods
Brominated Ring Contraction
The foundational step in this compound synthesis involves brominated ring contraction of anhydrovinblastine, a derivative of vinblastine sulfate. As detailed in Patent CN101284842A, this reaction is conducted in an anhydrous dichloromethane solvent under rigorously controlled conditions. The brominating agent, a mixture of bromosuccinimide (NBS) and trifluoroacetic acid (TFA), facilitates the contraction of the nine-membered catharanthine ring to an eight-membered structure.
Reaction Parameters:
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Temperature: -50°C to -80°C to minimize side reactions.
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Molar Ratios: NBS to anhydrovinblastine at 1.2–1:1, with TFA added at 10–30 mL per liter of dichloromethane.
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Stabilizers: Amines such as pyridine or triethylamine are introduced at a 0.6–1.4:1 ratio to TFA to prevent degradation.
This step achieves a 70–85% conversion efficiency, contingent on precise temperature control and reagent stoichiometry.
Ring Shrinkage Reaction
Following bromination, a ring shrinkage reaction is initiated using silver tetrafluoroborate in a tetrahydrofuran (THF)-water solution. The THF:water ratio (1:2 to 3:1) and silver tetrafluoroborate:anhydrovinblastine molar ratio (1–4:1) are critical for optimizing yield. The reaction proceeds at 30–60°C for 2–5 hours, yielding vinorelbine crude product. Post-reaction, the mixture is evaporated, and the pH is adjusted to 8.5–10.0 for chloroform extraction.
Table 1: Key Reaction Conditions for Bromination and Ring Shrinkage
| Parameter | Bromination | Ring Shrinkage |
|---|---|---|
| Temperature | -50°C to -80°C | 30°C to 60°C |
| Reaction Time | 0.5–1.5 hours | 2–5 hours |
| Solvent System | Anhydrous CH₂Cl₂ | THF:H₂O (1:2–3:1) |
| Key Reagent | NBS/TFA | AgBF₄ |
| Yield | 70–85% | 60–75% |
Purification Techniques for this compound
Solvent Extraction and Crystallization
The crude vinorelbine undergoes purification via sequential solvent extraction and crystallization. The process begins with adjusting the pH of the reaction mixture to 8.5–11.0 using ice water, followed by extraction with dichloromethane, chloroform, or ether. The organic phase is evaporated, and the residue is dissolved in a methanol:water (5:1–2:1) solvent system. Crystallization at 0–6°C yields dehydrated vinblastine, while the filtrate is further processed at -10°C to -30°C to isolate by-products like 6’-N-b-oxide-leurosine.
Chromatographic Methods
Patent CN103880865B highlights the use of normal-phase silica gel chromatography (200–300 mesh) with chloroform-methanol gradients (100:1 to 1:1) for purifying this compound derivatives. HPLC with acetonitrile-diethylamine/water mobile phases (50:50, v/v) resolves derivatives such as 3'4'-epoxy-17-bromo this compound, which elutes at 17 minutes.
Table 2: Chromatographic Conditions for this compound Purification
| Parameter | Silica Gel Chromatography | HPLC |
|---|---|---|
| Stationary Phase | 200–300 mesh silica | C18 column |
| Mobile Phase | CHCl₃:MeOH (100:1–1:1) | ACN:Et₂NH/H₂O (50:50) |
| Key Derivative | – | 3'4'-epoxy-17-Br |
| Elution Time | – | 17 minutes |
Analytical Characterization of Synthetic Products
High-Performance Liquid Chromatography (HPLC)
HPLC is pivotal for quantifying this compound and its derivatives. The method described in CN103880865B employs acetonitrile (A) and diethylamine-purified water (B) (14:986, v/v) as mobile phases, achieving baseline separation of 3'4'-epoxy-17-bromo this compound. This derivative’s structural confirmation is achieved through mass spectrometry (MS) and proton nuclear magnetic resonance (¹H-NMR).
Spectroscopic Analysis
MS analysis of 3'4'-epoxy-17-bromo this compound reveals a molecular ion peak at m/z 945.3 [M+H]⁺, consistent with the addition of a bromine atom (ΔM = +79.9). ¹H-NMR spectra show characteristic shifts at δ 3.8–4.1 ppm (epoxide protons) and δ 5.2 ppm (C17 bromine substitution).
By-Product Management and Recycling
The synthesis generates 6’-N-b-oxide-leurosine as a primary by-product, which is isolated via low-temperature crystallization (-10°C to -30°C). Patent CN101284842A details a recycling protocol where the by-product is reduced using zinc powder and trimethylchlorosilane in dichloromethane, followed by trifluoroacetic anhydride (TFAA) and sodium borohydride treatment to regenerate vinorelbine. This process achieves a 40–50% recovery rate.
Comparative Analysis of Synthesis Routes
Efficiency: The bromination-ring shrinkage route (Patent CN101284842A) offers higher overall yields (60–75%) compared to derivative-based approaches (Patent CN103880865B), which focus on structural elucidation rather than bulk synthesis.
Purity: HPLC methods achieve >98% purity for this compound, whereas silica gel chromatography yields 90–95% pure product.
Scalability: The use of anhydrous solvents and cryogenic conditions in Patent CN101284842A poses challenges for industrial scaling, necessitating further optimization .
Q & A
Q. What is the primary mechanism of action of vinorelbine tartrate in cancer therapy?
this compound exerts its anticancer effects by binding to tubulin, inhibiting microtubule polymerization during mitosis. This disrupts spindle formation, leading to metaphase arrest and apoptosis. Key studies confirm its selectivity for mitotic microtubules at low concentrations (1.25 nM IC50 in Hela cells), with higher doses causing broader cytoskeletal disruption .
Q. How is this compound typically combined with other agents in clinical trials?
Common combinations include:
- Gemcitabine : Improved median survival (29 vs. 18 weeks) and delayed symptom progression in elderly NSCLC patients .
- Cisplatin : Enhanced response rates (30% vs. 14% monotherapy) but inconsistent survival benefits across trials .
- Trastuzumab : Achieved 75% response rates in HER2+ metastatic breast cancer via synergistic targeting of microtubules and HER2 signaling .
Q. What experimental design considerations are critical for trials involving this compound?
- Randomization and stratification : Ensure balanced cohorts for disease stage and prior therapies .
- Dose optimization : Weekly dosing (e.g., 25–30 mg/m²) balances efficacy with hematologic toxicity (e.g., grade 3/4 neutropenia in 54% of patients) .
- Endpoints : Prioritize survival, quality-of-life metrics, and time to progression over response rates alone .
Advanced Research Questions
Q. How can conflicting survival data from this compound combination therapies be reconciled?
Discrepancies arise from trial design variations:
- Cisplatin combinations : Improved progression-free survival (20 vs. 10 weeks) but no overall survival benefit in some studies due to increased toxicity-driven discontinuations .
- Gemcitabine combinations : Significant survival gains (30% vs. 13% 1-year survival) in elderly cohorts with optimized tolerability . Methodological approach : Conduct meta-analyses adjusting for patient demographics, dosing schedules, and toxicity management protocols .
Q. What challenges arise in the chemical characterization of this compound salts?
Nomenclature inconsistencies complicate reproducibility:
- Ditartrate vs. monotartrate : CAS 125317-39-7 (ditartrate) is often mislabeled as "tartrate" in clinical literature, conflicting with IUPAC standards .
- Analytical verification : Use HPLC with chiral columns to distinguish enantiomeric tartrate forms and confirm salt stoichiometry .
Q. What strategies improve the stability of this compound formulations?
- Liposomal encapsulation : Enhances entrapment efficiency (>95%) and reduces degradation under light/temperature stress .
- Polyelectrolyte complexes : Combine with chitosan or kondagogu gum to stabilize drug release and reduce oxidation (peroxide value <0.1 meq/kg) .
Q. How can HPLC methods be optimized for this compound quality control?
- Column selection : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases of sodium dihydrogen phosphate (pH 4.2) and sodium 1-decanesulfonate in methanol (40:60) .
- Detection : UV at 267 nm achieves linearity (r=0.9993) and sensitivity (LOD: 1.7 ng) for impurity profiling (≤0.7% total impurities) .
Q. Does this compound synergize with targeted therapies beyond traditional cytotoxics?
Preclinical evidence supports synergy with:
- mTOR inhibitors : Dual targeting of microtubules and PI3K/AKT pathways reduces drug resistance .
- Immune checkpoint inhibitors : Mitotic arrest enhances tumor antigen presentation, though clinical validation is pending .
Q. How do dosing schedules impact this compound efficacy and toxicity profiles?
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
